molecular formula C7H9N3O2 B13547397 (R)-2-Amino-3-(pyridazin-3-yl)propanoic acid

(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid

Cat. No.: B13547397
M. Wt: 167.17 g/mol
InChI Key: BGMINVIHGGTWEC-ZCFIWIBFSA-N
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Description

®-2-Amino-3-(pyridazin-3-yl)propanoic acid is a chiral amino acid derivative featuring a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(pyridazin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridazine and amino acids.

    Formation of the Pyridazine Ring: The pyridazine ring is introduced through cyclization reactions involving appropriate precursors.

    Chiral Resolution: The chiral center is introduced using enantioselective synthesis or chiral resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-2-Amino-3-(pyridazin-3-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To introduce the amino group.

    Enzymatic Resolution: To achieve the desired chirality.

    Purification: Techniques such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(pyridazin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid Applications

This compound , also known as 3-(3-pyridyl)-D-alanine, is an organic compound with potential biological activities that has attracted interest in pharmaceutical and biochemical research.

Properties

  • Molecular Formula: C7H9N3O2C_7H_9N_3O_2
  • Molecular Weight: 167.17 g/mol
  • IUPAC Name: (2R)-2-amino-3-pyridazin-3-ylpropanoic acid
  • Appearance: White crystalline powder
  • Solubility: Soluble in water

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry It serves as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Biological Studies The compound is used in studies related to enzyme inhibition and receptor binding.
  • Industrial Applications It is employed in the synthesis of agrochemicals and other industrially relevant compounds.

Chemical Reactions Analysis

This compound can undergo different types of chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding oxo derivatives.
  • Reduction Reduction reactions can convert the pyridazine ring to a dihydropyridazine.
  • Substitution Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
  • Nucleophiles: Such as amines or alkyl halides for substitution reactions.

The biological activity of This compound is mainly because of its structural similarity to natural amino acids, which allows it to interact with different neurotransmitter systems. Its mechanism involves:

  • Receptor Interaction: The compound may act as a ligand for neurotransmitter receptors, influencing synaptic transmission and neuronal signaling pathways.
  • Neuroprotective Effects: It has been suggested that this compound can enhance synaptic plasticity, which is crucial for learning and memory processes.
  • Modulation of Enzyme Activity: Research indicates that it may interact with specific enzymes involved in metabolic pathways, potentially affecting their activity.

Neuropharmacological Effects

Studies have shown that this compound exhibits neuropharmacological properties that could have implications for treating neurological disorders:

  • Neurotransmitter Modulation: It may influence the release and uptake of key neurotransmitters such as glutamate and GABA, which are critical for maintaining synaptic balance and preventing excitotoxicity.
  • Cognitive Enhancement: Animal studies suggest that this compound could improve cognitive functions by enhancing synaptic plasticity.

Enzyme Interactions

The compound has been explored for its role in enzyme interactions:

  • Metabolic Pathways: It acts as a substrate or inhibitor for various enzymes, thereby modulating metabolic pathways essential for cellular function.

Cognitive Function Improvement in Rodents

A study involving administering this compound to rodents showed significant improvements in memory retention tasks compared to control groups, indicating its potential role as a cognitive enhancer.

Neuroprotective Applications

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(pyridazin-3-yl)propanoic acid: The non-chiral version of the compound.

    2-Amino-3-(pyrimidin-4-yl)propanoic acid: A similar compound with a pyrimidine ring instead of a pyridazine ring.

    2-Amino-3-(pyrazin-2-yl)propanoic acid: A compound with a pyrazine ring.

Uniqueness

®-2-Amino-3-(pyridazin-3-yl)propanoic acid is unique due to its chiral nature and the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid, also known as 3-(3-pyridyl)-D-alanine, is an organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : Approximately 172.20 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids, which allows it to interact with various neurotransmitter systems. Its mechanism involves:

  • Receptor Interaction : The compound may act as a ligand for neurotransmitter receptors, influencing synaptic transmission and neuronal signaling pathways.
  • Neuroprotective Effects : It has been suggested that this compound can enhance synaptic plasticity, which is crucial for learning and memory processes.
  • Modulation of Enzyme Activity : Research indicates that it may interact with specific enzymes involved in metabolic pathways, potentially affecting their activity.

Neuropharmacological Effects

Studies have shown that this compound exhibits neuropharmacological properties that could have implications for treating neurological disorders:

  • Neurotransmitter Modulation : It may influence the release and uptake of key neurotransmitters such as glutamate and GABA, which are critical for maintaining synaptic balance and preventing excitotoxicity .
  • Cognitive Enhancement : Animal studies suggest that this compound could improve cognitive functions by enhancing synaptic plasticity .

Enzyme Interactions

The compound has been explored for its role in enzyme interactions:

  • Metabolic Pathways : It acts as a substrate or inhibitor for various enzymes, thereby modulating metabolic pathways essential for cellular function .

Research Findings

Several studies have focused on the biological activity of this compound. Below are key findings from recent research:

StudyFindings
Study 1Demonstrated that the compound enhances synaptic plasticity in rodent models, suggesting potential applications in cognitive disorders .
Study 2Investigated its interaction with NMDA receptors, showing that it could act as a partial agonist, influencing excitatory neurotransmission .
Study 3Reported on its potential use in developing neuroprotective agents aimed at mitigating neurodegenerative diseases .

Case Studies

  • Cognitive Function Improvement in Rodents :
    • A study involving the administration of this compound to rodents showed significant improvements in memory retention tasks compared to control groups, indicating its potential role as a cognitive enhancer.
  • Neuroprotective Applications :
    • Research highlighted the compound's ability to protect neurons from oxidative stress-induced damage, suggesting therapeutic applications in conditions like Alzheimer's disease.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2R)-2-amino-3-pyridazin-3-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12)/t6-/m1/s1

InChI Key

BGMINVIHGGTWEC-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NN=C1)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=NN=C1)CC(C(=O)O)N

Origin of Product

United States

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